molecular formula C16H20O4 B13791007 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid CAS No. 2700-04-1

1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid

Cat. No.: B13791007
CAS No.: 2700-04-1
M. Wt: 276.33 g/mol
InChI Key: VJJNOVQLOZZZIH-UHFFFAOYSA-N
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Description

1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid is an organic compound that features a methoxybenzyl group attached to a cyclopentane ring with a propionic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid typically involves the following steps:

    Formation of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through the reaction of o-methoxybenzyl chloride with a suitable nucleophile.

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Propionic Acid Side Chain: The propionic acid side chain can be introduced through esterification or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Methoxybenzyl)-2-oxocyclopentanepropionic acid
  • 1-(m-Methoxybenzyl)-2-oxocyclopentanepropionic acid
  • 1-(o-Methoxybenzyl)-2-oxocyclohexanepropionic acid

Uniqueness

1-(o-Methoxybenzyl)-2-oxocyclopentanepropionic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

2700-04-1

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

3-[1-[(2-methoxyphenyl)methyl]-2-oxocyclopentyl]propanoic acid

InChI

InChI=1S/C16H20O4/c1-20-13-6-3-2-5-12(13)11-16(10-8-15(18)19)9-4-7-14(16)17/h2-3,5-6H,4,7-11H2,1H3,(H,18,19)

InChI Key

VJJNOVQLOZZZIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2(CCCC2=O)CCC(=O)O

Origin of Product

United States

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